3-Methyl-4-(1-methylpiperidin-4-yl)aniline
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Overview
Description
3-Methyl-4-(1-methylpiperidin-4-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, featuring a piperidine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1-methylpiperidin-4-yl)aniline typically involves the reaction of 3-methyl aniline with 1-methyl-4-piperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1-methylpiperidin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline compounds .
Scientific Research Applications
3-Methyl-4-(1-methylpiperidin-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1-methylpiperidin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylpiperidin-4-yl)aniline
- 3-(4-Methylpiperazin-1-yl)aniline
Uniqueness
3-Methyl-4-(1-methylpiperidin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1176104-20-3 |
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Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-4-(1-methylpiperidin-4-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-10-9-12(14)3-4-13(10)11-5-7-15(2)8-6-11/h3-4,9,11H,5-8,14H2,1-2H3 |
InChI Key |
FEGVRHOYNJHKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2CCN(CC2)C |
Origin of Product |
United States |
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